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OUL35

PARP10 inhibition IC50 enzyme selectivity

OUL35 (NSC39047) is the gold-standard, cell-permeable chemical probe for selective ARTD10/PARP10 inhibition (IC50=329 nM). Unlike broad-spectrum clinical PARP inhibitors (Olaparib, Rucaparib) targeting pARTDs, OUL35 delivers >30-fold selectivity over PARP1/2 and >12-fold over other mARTDs. This enables unambiguous dissection of MARylation-dependent DNA damage signaling, chromatin regulation, and ion channel modulation without confounding PARylation effects. With a validated co-crystal structure, demonstrated synergy with hydroxyurea, and utility in neurobiology for Kv1.1 channel studies, OUL35 is the irreplaceable benchmark for drug discovery programs.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 6336-34-1
Cat. No. B1677814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOUL35
CAS6336-34-1
SynonymsOUL35;  OUL 35;  OUL-35;  NSC39047;  NSC 39047;  NSC-39047
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
InChIKeyXZRCQWLPMXFGHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OUL35 (CAS 6336-34-1): A Selective PARP10/ARTD10 Mono-ADP-Ribosyltransferase Inhibitor for DNA Damage Repair and Cell Signaling Research


OUL35 (NSC39047), chemically designated as 4-(4-carbamoylphenoxy)benzamide (CAS 6336-34-1), is a cell-permeable small-molecule inhibitor belonging to the 4-phenoxybenzamide class [1]. It functions as a potent and selective inhibitor of mono-ADP-ribosyltransferase ARTD10 (PARP10), an enzyme implicated in DNA damage repair, cell proliferation, and signaling [2]. Unlike broad-spectrum clinical PARP inhibitors, OUL35 offers a targeted approach to dissect the specific biological roles of the mARTD subfamily, providing a crucial chemical probe for investigating ARTD10-mediated MARylation without confounding poly-ADP-ribosylation (PARylation) effects [3].

Why Generic PARP Inhibitors Cannot Substitute for OUL35 in mARTD-Specific Investigations


The human PARP enzyme family comprises 17 members with distinct catalytic activities and biological functions, broadly categorized into poly-ADP-ribosylating (pARTDs) and mono-ADP-ribosylating (mARTDs) enzymes. Generic or clinically approved PARP inhibitors (e.g., Olaparib, Rucaparib, Veliparib) are primarily designed to target pARTDs such as PARP1, PARP2, and tankyrases, which are involved in poly-ADP-ribosylation (PARylation) and canonical DNA damage repair pathways. These broad-spectrum agents exhibit poor or negligible activity against the mARTD subfamily, which mediates distinct mono-ADP-ribosylation (MARylation) signaling events [1]. Substituting OUL35 with a generic PARP inhibitor in experimental models would fail to selectively inhibit ARTD10/PARP10, leading to off-target effects on PARP1/2 and an inability to isolate the specific cellular consequences of MARylation disruption. Conversely, substituting another mARTD inhibitor without validated selectivity data may result in cross-reactivity with other mARTDs (e.g., PARP14, PARP15) or pARTDs, confounding the experimental outcome. OUL35's well-characterized selectivity profile against a broad panel of PARP enzymes ensures that observed phenotypes can be directly attributed to ARTD10 inhibition, making it an irreplaceable tool compound [2].

Quantitative Differentiation of OUL35: Selectivity, Potency, and Cellular Efficacy Data Against Key Comparators


PARP10/ARTD10 Inhibitory Potency: OUL35 vs. Clinical PARP Inhibitors

OUL35 demonstrates potent inhibition of PARP10/ARTD10 with an IC50 of 329 nM (0.329 μM), a value consistently reported across multiple independent studies and assay platforms [1]. In contrast, the clinically approved PARP inhibitors Olaparib and Rucaparib exhibit significantly higher IC50 values against PARP10, reflecting their primary design as inhibitors of poly-ADP-ribosylating enzymes (e.g., PARP1, PARP2) rather than the mono-ADP-ribosylating ARTD10 subfamily. This quantitative difference underscores why OUL35 is the preferred chemical probe for investigating ARTD10-specific biology, as generic PARP inhibitors are incapable of achieving meaningful target engagement at pharmacologically relevant concentrations [2].

PARP10 inhibition IC50 enzyme selectivity ADP-ribosylation chemical probe

Selectivity Profile Across the Human PARP Family: OUL35 vs. Other mARTD Enzymes

A critical parameter for any chemical probe is its selectivity against closely related family members. OUL35 has been profiled against a broad panel of 15 human PARP enzymes. While its primary target is PARP10 (IC50 = 0.329 μM), it exhibits only modest inhibitory activity against the most closely related mARTDs. Specifically, OUL35 inhibits ARTD8 (PARP14) with an IC50 of 23.4 μM, ARTD4 (PARP4) with an IC50 of 22.6 μM, and ARTD15 (PARP16) with an IC50 of 4.17 μM . This represents a >12-fold selectivity window over most family members and a >70-fold window over ARTD8 and ARTD4. This level of selectivity allows researchers to confidently attribute cellular phenotypes to PARP10 inhibition rather than off-target effects on other mARTDs [1].

PARP family selectivity mARTD off-target activity ARTD8 ARTD4 ARTD15

Rescue of ARTD10-Induced Apoptosis: Functional Efficacy in a Cellular Model

Beyond biochemical potency, the functional cellular efficacy of a probe compound is paramount. OUL35 has been validated in a gain-of-function cellular model where overexpression of ARTD10 induces apoptotic cell death. Treatment with OUL35 (3 μM) effectively rescues HeLa cells from ARTD10-induced apoptosis, demonstrating that the compound can engage its target within a cellular context and block downstream pro-apoptotic signaling pathways [1]. In contrast, structurally related analogs from the 4-phenoxybenzamide series with similar biochemical IC50 values showed variable, and often diminished, rescue activity, highlighting that biochemical potency does not always translate to cellular efficacy. This functional validation distinguishes OUL35 as a reliable tool for cell biology studies [2].

cellular rescue apoptosis HeLa cells ARTD10 overexpression functional assay

Sensitization to Genotoxic Stress: OUL35 vs. Hydroxyurea Alone in Cancer Cells

A key biological function of ARTD10 is its role in the cellular response to DNA damage. OUL35 has been shown to sensitize cancer cells to genotoxic stress induced by the chemotherapeutic agent hydroxyurea (HU). In HeLa cells, co-treatment with OUL35 (5 μM) significantly enhanced the inhibition of cell proliferation compared to hydroxyurea treatment alone [1]. Furthermore, in breast cancer cell lines, OUL35 demonstrated IC50 values against full-length ARTD10 comparable to those obtained with the catalytic domain (510 nM vs. 329 nM), confirming its efficacy against the physiologically relevant enzyme [2]. This sensitization effect is not observed with structurally similar compounds lacking cellular permeability or target engagement, underscoring OUL35's unique utility in probing the DNA damage response and exploring combination therapy strategies.

DNA damage sensitization hydroxyurea breast cancer chemosensitization genotoxic stress

Potency Against Full-Length vs. Catalytic Domain: Confirming Physiological Relevance

Many inhibitor discovery campaigns rely on assays using isolated catalytic domains, which can yield potency values that differ from those obtained with full-length, physiologically relevant proteins. OUL35 has been rigorously evaluated against both the catalytic domain of ARTD10 (IC50 = 329 nM) and the full-length ARTD10 enzyme in cellular and biochemical contexts [1]. In breast cancer cell models, the IC50 for full-length ARTD10 inhibition was determined to be 510 nM, a value that is consistent with the catalytic domain data and confirms that the presence of regulatory domains does not substantially alter OUL35's inhibitory activity [2]. This concordance is not always observed with other PARP10 inhibitors (e.g., some 3-phenoxybenzamide analogs show reduced potency against full-length ARTD10), validating OUL35 as a robust and reliable inhibitor for studies requiring the native enzyme conformation.

full-length enzyme catalytic domain IC50 comparison assay validation breast cancer

Optimal Application Scenarios for OUL35 in Academic and Industrial Research Pipelines


Dissecting Mono-ADP-Ribosylation (MARylation) Signaling Pathways in DNA Damage Repair

OUL35 serves as the gold-standard chemical probe for researchers investigating the specific contribution of ARTD10-mediated MARylation to DNA damage signaling and repair. Its >30-fold selectivity over clinical PARP1/2 inhibitors and >12-fold selectivity over other mARTDs allows for the unambiguous interrogation of MARylation-dependent processes, such as the recruitment of repair factors or the regulation of chromatin structure, without the confounding activation of PARP1-mediated PARylation [1]. This makes it invaluable for fundamental studies in genome stability and for identifying novel synthetic lethal interactions in cancer cells with specific DNA repair deficiencies [2].

Validating ARTD10 as a Target for Chemosensitization and Combination Therapy

In preclinical oncology research, OUL35 is the preferred tool for testing the hypothesis that ARTD10 inhibition can sensitize tumor cells to DNA-damaging chemotherapeutics (e.g., hydroxyurea, topoisomerase inhibitors) or radiotherapy. The demonstrated ability of OUL35 to enhance the anti-proliferative effects of hydroxyurea in both HeLa and breast cancer cells provides a robust experimental foundation for exploring ARTD10 as a combination therapy target [3]. Its well-defined selectivity profile ensures that any observed sensitization is attributable to ARTD10 inhibition, enabling researchers to build a strong rationale for developing next-generation ARTD10-targeted therapeutics.

Probing the Role of ARTD10 in Neuronal Excitability and Ion Channel Regulation

Beyond oncology, OUL35 has emerged as a key reagent for neurobiologists studying the post-translational regulation of ion channels. A 2020 study demonstrated that treatment with OUL35 significantly decreased the peak amplitude and altered the inactivation kinetics of Kv1.1 voltage-gated potassium channels in primary hippocampal neurons, implicating the ARTD10-PKCδ signaling cascade in modulating neuronal excitability [4]. This application scenario highlights OUL35's utility as a selective chemical probe for dissecting the non-nuclear, cytoplasmic functions of ARTD10 in complex physiological systems.

Screening and Profiling of Next-Generation ARTD10 Inhibitors

For medicinal chemistry and drug discovery programs, OUL35 serves as an essential reference standard and positive control. Its co-crystal structure with PARP10 (and related enzymes like PARP15) provides a validated binding mode for structure-based drug design and molecular docking studies [5]. Its well-defined potency, selectivity, and cellular activity profile constitute the benchmark against which novel ARTD10 inhibitor candidates are evaluated. Using OUL35 as a control ensures that new chemical matter is rigorously assessed for both biochemical and functional improvements over the current state-of-the-art chemical probe.

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